PI3K Isoform Potency and Selectivity: Duvelisib vs. Idelalisib, Copanlisib, and Umbralisib
Duvelisib demonstrates picomolar potency for PI3K-δ (Ki = 23 pM) and sub-nanomolar potency for PI3K-γ (Ki = 243 pM) in cell-free assays, with a selectivity window exceeding 1,000-fold against PI3K-α (IC50 = 1,602 nM) and approximately 30-fold against PI3K-β (IC50 = 85 nM) [1]. In contrast, idelalisib is a PI3K-δ-selective inhibitor lacking γ activity, copanlisib potently inhibits both PI3K-α and PI3K-δ (pan-inhibitor), and umbralisib targets PI3K-δ and casein kinase-1ε without γ inhibition [2].
| Evidence Dimension | PI3K isoform inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | PI3K-δ: Ki=23 pM, IC50=2.5 nM; PI3K-γ: Ki=243 pM, IC50=27 nM; PI3K-β: IC50=85 nM; PI3K-α: IC50=1,602 nM |
| Comparator Or Baseline | Idelalisib: PI3K-δ selective (no γ activity); Copanlisib: PI3K-α/δ inhibitor; Umbralisib: PI3K-δ/CK1ε inhibitor |
| Quantified Difference | Duvelisib uniquely combines sub-nanomolar δ potency with γ inhibition at >1,000-fold selectivity over α; idelalisib lacks γ activity; copanlisib exhibits potent α inhibition (hyperglycemia risk); umbralisib lacks γ inhibition |
| Conditions | Cell-free recombinant PI3K isoform assays |
Why This Matters
The unique δ/γ dual inhibition profile with high α/β selectivity distinguishes duvelisib from all other approved PI3K inhibitors, enabling distinct pharmacodynamic effects on both malignant B cells (δ) and the tumor microenvironment (γ) while minimizing α-mediated metabolic toxicity.
- [1] Winkler DG, et al. PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013;20(11):1364-1374. View Source
- [2] Shouse G, Danilova OV, Danilov AV. Current status of phosphoinotiside-3 kinase inhibitors in blood cancers. Curr Opin Oncol. 2022;34(5):540-545. View Source
